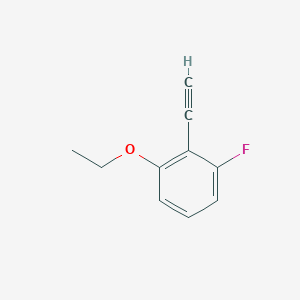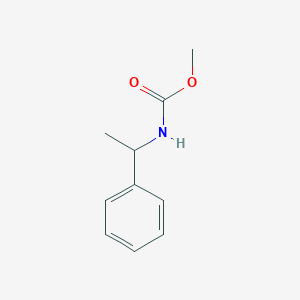
Acetyl hexapeptide 38 Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyl hexapeptide 38 Acetate, also known by the trade name Adifyline®, is a synthetic peptide with the sequence Ac-Ser-Val-Val-Val-Arg-Thr-NH2 . This compound is primarily used in cosmetic formulations for its ability to increase the volume of fatty tissue beneath the skin, making it a popular ingredient in products aimed at enhancing body curves and reducing wrinkles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acetyl hexapeptide 38 Acetate is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Acetyl hexapeptide 38 Acetate primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.
Cleavage from Resin: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin and remove protecting groups.
Major Products Formed
The major product formed is the desired peptide, this compound. By-products may include truncated peptides and peptides with incomplete deprotection, which are removed during purification .
Wissenschaftliche Forschungsanwendungen
Acetyl hexapeptide 38 Acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in adipocyte differentiation and lipid accumulation.
Medicine: Explored for its potential in anti-aging and body contouring treatments.
Industry: Incorporated into cosmetic formulations for skin and body care products
Wirkmechanismus
Acetyl hexapeptide 38 Acetate increases the expression of PGC-1α (Peroxisome proliferator-activated receptor gamma coactivator 1α) by 61.1%, which plays a crucial role in cellular energy metabolism. This upregulation enhances the capability of lipid storage by mature adipocytes in white adipose tissue, leading to increased fatty tissue volume in targeted areas .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetyl hexapeptide-8: Known for its anti-wrinkle properties by inhibiting muscle contractions.
Palmitoyl pentapeptide-4: Promotes collagen production and skin repair.
Copper tripeptide: Known for its wound healing and anti-inflammatory properties.
Uniqueness
Acetyl hexapeptide 38 Acetate is unique in its ability to specifically target adipocytes and increase fatty tissue volume, making it particularly effective in body contouring and anti-aging applications .
Eigenschaften
Molekularformel |
C32H59N9O12 |
|---|---|
Molekulargewicht |
761.9 g/mol |
IUPAC-Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoic acid;acetic acid |
InChI |
InChI=1S/C30H55N9O10.C2H4O2/c1-13(2)20(26(45)35-18(10-9-11-33-30(31)32)24(43)39-23(16(7)41)29(48)49)37-28(47)22(15(5)6)38-27(46)21(14(3)4)36-25(44)19(12-40)34-17(8)42;1-2(3)4/h13-16,18-23,40-41H,9-12H2,1-8H3,(H,34,42)(H,35,45)(H,36,44)(H,37,47)(H,38,46)(H,39,43)(H,48,49)(H4,31,32,33);1H3,(H,3,4)/t16-,18+,19+,20+,21+,22+,23+;/m1./s1 |
InChI-Schlüssel |
BNIGJPXTYOMANJ-VPIDPRQISA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)C)O.CC(=O)O |
Kanonische SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



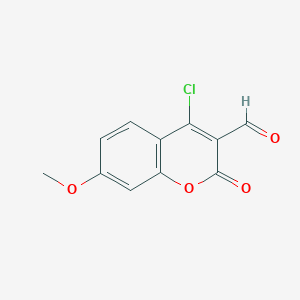
![2-[(4-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene](/img/structure/B14769493.png)


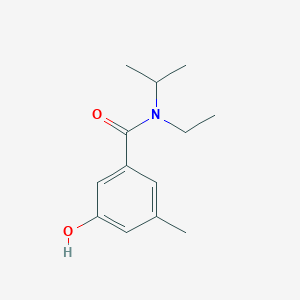

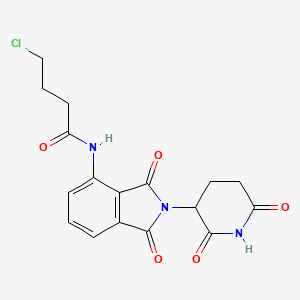
![Methyl 2-[[4-amino-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate;hydrochloride](/img/structure/B14769550.png)
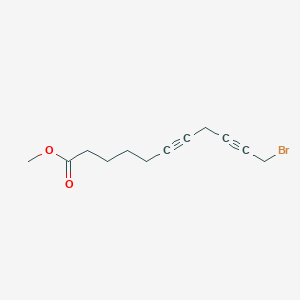
![(2,3-Dihydropyrazolo[5,1-b]oxazol-7-yl)methanamine](/img/structure/B14769555.png)
